molecular formula C8H13NO4 B7896831 (S)-5-oxopipecolic acid ethylene acetal

(S)-5-oxopipecolic acid ethylene acetal

Cat. No.: B7896831
M. Wt: 187.19 g/mol
InChI Key: QZCWNFWWBCMOIT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-oxopipecolic acid ethylene acetal is a chemical compound that belongs to the class of acetals Acetals are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-oxopipecolic acid ethylene acetal typically involves the reaction of (S)-5-oxopipecolic acid with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. The reaction conditions often include the use of anhydrous acid to facilitate the formation of the acetal and to prevent the reverse reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The removal of water byproducts is crucial to drive the reaction to completion and can be achieved using molecular sieves or Dean-Stark apparatus .

Chemical Reactions Analysis

Types of Reactions

(S)-5-oxopipecolic acid ethylene acetal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original aldehyde or ketone .

Scientific Research Applications

(S)-5-oxopipecolic acid ethylene acetal has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-oxopipecolic acid ethylene acetal involves its ability to form stable acetal linkages, which can protect reactive carbonyl groups during chemical reactions. The compound can be hydrolyzed back to the original aldehyde or ketone under acidic conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of the pipecolic acid moiety.

Properties

IUPAC Name

(8S)-1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)6-1-2-8(5-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWNFWWBCMOIT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CN[C@@H]1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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